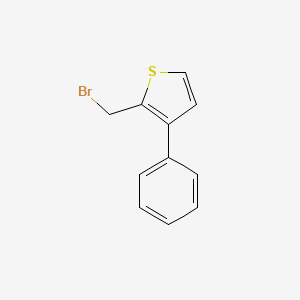
2-(Bromomethyl)-3-phenylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-phenylthiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. This compound is characterized by the presence of a bromomethyl group attached to the second carbon of the thiophene ring and a phenyl group attached to the third carbon. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-phenylthiophene typically involves the bromomethylation of 3-phenylthiophene. One common method is the reaction of 3-phenylthiophene with formaldehyde and hydrobromic acid. The reaction is carried out under acidic conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-phenylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include cyclohexyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-3-phenylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-phenylthiophene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a thiophene ring.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of a thiophene ring.
3-Bromomethylthiophene: Lacks the phenyl group at the third carbon position.
Uniqueness
2-(Bromomethyl)-3-phenylthiophene is unique due to the presence of both a bromomethyl group and a phenyl group on the thiophene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
62403-25-2 |
|---|---|
Molecular Formula |
C11H9BrS |
Molecular Weight |
253.16 g/mol |
IUPAC Name |
2-(bromomethyl)-3-phenylthiophene |
InChI |
InChI=1S/C11H9BrS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
PESWMVOMFSXZOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





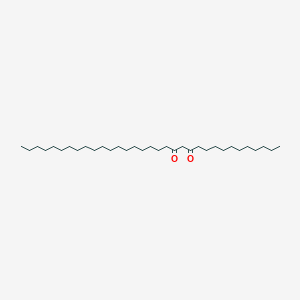
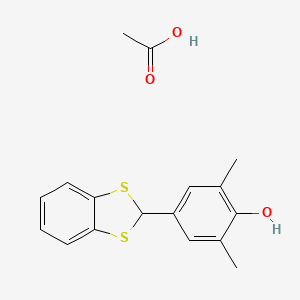
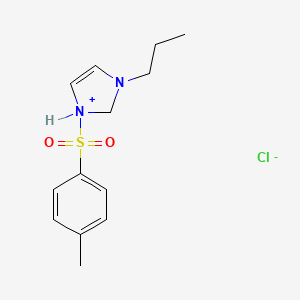
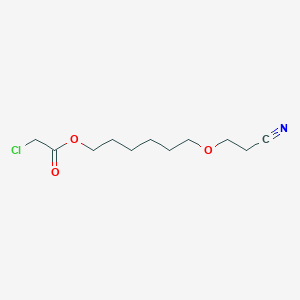

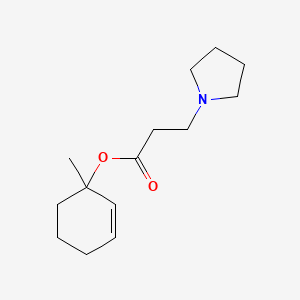
![5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14520891.png)

![N,N'-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine](/img/structure/B14520896.png)
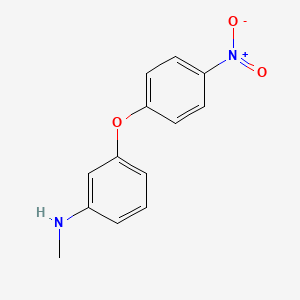
![Butyltris[(2-methylacryloyl)oxy]stannane](/img/structure/B14520908.png)
